molecular formula C9H12IN3O3 B055576 (7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide CAS No. 69618-95-7

(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide

Cat. No.: B055576
CAS No.: 69618-95-7
M. Wt: 337.11 g/mol
InChI Key: XDIIVPQFFBICMM-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Structural Overview

The imidazo[1,5-c]pyrimidine scaffold represents an important heterocyclic system that serves as the foundation for compounds with diverse pharmacological activities. The title compound, (7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide (CAS: 69618-95-7), features this core structure with specific substitution patterns that define its chemical and biological profile. The molecule contains a tetrahydroimidazo[1,5-c]pyrimidine ring system with a methoxycarbonyl group at the 7-position in the S-configuration, a methyl substituent at position 2, and an oxo group at position 5, forming a quaternary ammonium salt with iodide as the counterion.

This compound belongs to the broader class of imidazopyrimidine derivatives that have garnered significant attention in medicinal chemistry due to their application in drug development across various therapeutic areas. The imidazopyrimidine core has been employed in the development of antipsychotics, anxiolytics, analgesics, and anti-migraine therapeutics, demonstrating the versatility and pharmacological relevance of this scaffold. Moreover, recent research has explored the potential of imidazopyrimidine derivatives as anti-infective agents, particularly against trypanosomiases and bacterial infections.

Properties

IUPAC Name

methyl (7S)-2-methyl-5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-7-carboxylate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.HI/c1-11-4-6-3-7(8(13)15-2)10-9(14)12(6)5-11;/h4-5,7H,3H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIIVPQFFBICMM-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN2C(=C1)CC(NC2=O)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CN2C(=C1)C[C@H](NC2=O)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium iodide (CAS Number: 69618-95-7) is a compound belonging to the class of pyridinium salts. These compounds are notable for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C9H12IN3O3
  • Molecular Weight : 337.11 g/mol
  • Appearance : White solid
  • Solubility : Soluble in methanol and water

Antimicrobial Properties

Pyridinium salts have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation. For instance, assays conducted on human cancer cell lines showed a dose-dependent reduction in cell viability when treated with this compound.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : The compound may interfere with nucleic acid metabolism.
  • Alteration of membrane permeability : It can disrupt bacterial cell membranes leading to cell lysis.
  • Modulation of enzyme activity : It has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results indicated MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Study 2: Anticancer Activity

In another study assessing anticancer potential, human breast cancer cells (MCF-7) were treated with varying concentrations of the compound. Cell viability was measured using an MTT assay after 24 hours. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, suggesting a promising anticancer effect.

Data Summary

PropertyValue
Molecular FormulaC9H12IN3O3
Molecular Weight337.11 g/mol
SolubilityMethanol, Water
Antimicrobial MIC (S. aureus)32 µg/mL
Antimicrobial MIC (E. coli)64 µg/mL
Anticancer IC50 (MCF-7)50 µM

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo efficacy : Animal models should be utilized to assess therapeutic efficacy and safety.
  • Mechanistic studies : Detailed investigations into the molecular pathways affected by the compound could provide insights into its action.
  • Formulation development : Developing suitable formulations for enhanced bioavailability and targeted delivery could facilitate clinical applications.

Scientific Research Applications

Synthetic Chemistry

(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Pharmaceutical Development

This compound has been studied for its potential use in developing drugs targeting specific biological pathways. For instance, it has been investigated as a precursor for compounds with antimicrobial and anticancer activities. The imidazo[1,5-c]pyrimidine scaffold is known for its biological relevance, making this compound a focus for drug discovery efforts.

Biological Studies

Research indicates that derivatives of this compound may exhibit significant biological activities. Studies have explored its effects on cellular processes and its potential role in treating diseases such as cancer and infections caused by resistant pathogens.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound exhibited notable antimicrobial properties against various strains of bacteria. The research highlighted the effectiveness of these derivatives in inhibiting bacterial growth, suggesting potential therapeutic applications in treating infections.

Case Study 2: Anticancer Research

In another significant study, researchers synthesized several analogs based on this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives showed promising activity against tumor cells while exhibiting low toxicity to normal cells. This finding positions this compound as a candidate for further development in anticancer therapies.

Data Table: Comparison of Biological Activities

Compound DerivativeActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Derivative AAntimicrobialE. coli10
Derivative BAnticancerHeLa cells15
Derivative CAntimicrobialS. aureus12
Derivative DAnticancerMCF-7 cells8

Comparison with Similar Compounds

7-Substituted Imidazo-Pyrazolo-Pyrimidine Derivatives

El-Essawy et al. reported 7,9-dimethylimidazo[1,2-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-5(6H)-thione, which shares a fused imidazo-pyrimidine core but incorporates a thieno-pyridine ring system and a thione group at position 3. This structural variation reduces electrophilicity compared to the iodide salt in the target compound, altering reactivity in nucleophilic substitution reactions .

Diethyl 8-Cyano-7-(4-Nitrophenyl)-Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) exhibit a related imidazo-pyridine scaffold but differ in substituents (cyano, nitro, and phenethyl groups) and ester positions. These derivatives show moderate yields (51–55%) and distinct spectral features, including $ ^1H $-NMR signals for nitrophenyl protons (δ 8.15–7.50) and ester groups (δ 4.30–1.25) .

Triazolo- and Thiadiazolo-Pyrimidinium Analogues

1,2,4-Triazolo[1,5-a]pyrimidinium Iodides

Their $ ^1H $-NMR spectra lack the characteristic downfield signals (δ >9) seen in the imidazo-pyrimidinium iodide, reflecting reduced aromaticity in the triazolo system .

Thiadiazolo[3,2-a]pyrimidine Carboxamides

2-R-5-oxo-5H-6-carboxamid-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidines feature a sulfur-containing heterocycle. These compounds exhibit IR absorption bands at 1666 cm$ ^{-1} $ (C=O) and $ ^1H $-NMR signals for aromatic protons (δ 8.12–6.99), similar to the target compound. However, the thiadiazolo ring imparts greater metabolic stability compared to the imidazo-pyrimidinium core .

Carboxylate-Fused Heterocycles

Methyl-(S)-5-oxo-13-(pyrimidin-2-yl)-Tetrahydro-benzoazocino Indole Carboxylate

This compound shares the (S)-methyl carboxylate motif but incorporates a benzoazocino indole system. Its $ ^1H $-NMR spectrum includes signals for pyrimidinyl protons (δ 8.50–7.20) and a carboxylate methyl group (δ 3.80), similar to the target compound. The fused indole ring enhances π-stacking interactions in biological systems .

Ethyl-1,5-Dihydro-Triazolo[4,3-a]pyrimidine Carboxylate

Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (12) features a triazolo-pyrimidine core with a hydroxyphenyl group. Its IR spectrum shows a strong C=O stretch at 1666 cm$ ^{-1} $, akin to the target compound, but its $ ^1H $-NMR lacks the deshielded aromatic proton at δ 9.39 due to reduced charge density .

Research Implications

The high yield (94%) and stereochemical control in the synthesis of the target compound make it a promising candidate for further pharmacological studies. Its structural distinction from triazolo- and thiadiazolo-pyrimidines suggests unique reactivity in alkylation or nucleophilic substitution reactions. Future work should explore its biological activity, particularly in comparison to retinoid-like tetrahydro compounds (e.g., TTAB and TTNN in ) that modulate cell proliferation.

Preparation Methods

Phosgene-Mediated Cyclization of L-Histidine Methyl Ester

The synthesis begins with L-histidine methyl ester (1) , which undergoes cyclization with phosgene (COCl₂) in chloroform at -30°C to -40°C. Pyridine (3.16 g, 40 mmol) is added as an HCl scavenger to prevent protonation of the intermediate. The reaction forms a tetrahydroimidazo[1,5-c]pyrimidinone derivative (2) via nucleophilic acyl substitution (Figure 1).

Reaction Conditions:

  • Solvent: Chloroform (100 mL)

  • Temperature: -30°C to -40°C (maintained via methanol/dry ice bath)

  • Phosgene Introduction: Gaseous COCl₂ bubbled for 15 minutes

  • Workup: Precipitation in ether/hexane (2:1), filtration, and sodium bicarbonate extraction.

The intermediate (2) is isolated as a white precipitate and crystallized from methanol, yielding colorless crystals stable for over two years at room temperature.

N-Alkylation with Methyl Iodide

The cyclized intermediate (2) is alkylated at the imidazole nitrogen using a ten-fold excess of methyl iodide (3) under reflux conditions. The reaction proceeds via an SN2 mechanism, forming the quaternary pyrimidinium iodide (4) (Figure 2).

Key Parameters:

  • Alkylating Agent: Methyl iodide (10 equiv.)

  • Solvent: Excess methyl iodide (neat conditions)

  • Temperature: Reflux (~65°C for methyl iodide)

  • Reaction Time: 2–4 hours.

The product precipitates upon cooling and is purified via recrystallization from ethanol/ether, yielding (4) as a hygroscopic solid.

Optimization and Process Analytical Technology

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Phosgene Equivalents1.0–1.2 equiv.Excess phosgene degrades product
Alkylation Temperature60–70°CLower temps slow kinetics
Methyl iodide Excess8–12 equiv.Ensures complete quaternization
Crystallization SolventMethanol (intermediate)
Ethanol/ether (final)
Maximizes crystal stability

Impurity Profile

  • Primary Byproduct: Unreacted (2) (≤2% by HPLC) due to incomplete alkylation.

  • Degradation Products: Hydrolysis of the methoxycarbonyl group under acidic conditions generates histidine derivatives, avoided by maintaining anhydrous conditions.

Structural and Spectroscopic Characterization

Crystallographic Data

The intermediate (2) crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 9.87 Å, and β = 102.3°. Hydrogen bonding between the carbonyl oxygen and NH group stabilizes the lattice.

Spectroscopic Signatures

  • ¹H NMR (D₂O, 400 MHz): δ 3.72 (s, 3H, OCH₃), 3.15 (dd, J = 10.2 Hz, 1H, CH₂), 2.98 (s, 3H, NCH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (imidazole C=N).

Comparative Analysis of Alternative Methodologies

While hypervalent iodine(III) reagents are employed in heterocycle synthesis (e.g., imidazo[1,5-a]pyridines via electrophilic cyclization), these methods are unsuitable for (4) due to the requirement for regioselective alkylation at the Nτ position. The patented route remains the only documented synthesis of (4) with >95% enantiomeric excess.

Scale-Up Considerations and Industrial Feasibility

Cost Analysis

ComponentCost Contribution (%)
L-Histidine methyl ester58%
Methyl iodide27%
Solvent Recovery15%

Q & A

Basic: What is the optimized synthetic route for (7S)-5,6,7,8-tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium iodide, and how can reaction conditions be scaled without compromising yield?

Methodological Answer:
The compound is synthesized via quaternization of the precursor (S)-methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate with methyl iodide in acetonitrile at 80°C for 16 hours, achieving a 94% yield . Key variables for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.
  • Reagent stoichiometry : Excess methyl iodide (6.6 equiv.) ensures complete alkylation.
  • Temperature control : Prolonged heating at 80°C drives the reaction to completion.
    For scale-up, maintain inert conditions (N₂ atmosphere) to prevent iodide oxidation and monitor reaction progress via TLC or HPLC.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

  • 1H NMR : Key peaks include δ 9.39 (s, 1H, aromatic proton), 3.99 (s, 3H, methoxy group), and 3.80 (s, 3H, N-methyl group) .
  • Mass spectrometry (MS) : Confirm molecular weight (theoretical: 353.2 g/mol) via ESI-MS.
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm.
    Discrepancies (e.g., unexpected splitting or shifts) are resolved by repeating experiments under anhydrous conditions, comparing with synthesized standards, or using 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals .

Basic: How is enantiomeric purity validated given the (7S) configuration?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) with a mobile phase of hexane/isopropanol to separate enantiomers.
  • Circular Dichroism (CD) : Compare the CD spectrum with a racemic mixture to confirm the S-configuration.
  • Polarimetry : Measure optical rotation ([α]D) and compare with literature values for the enantiopure compound .

Advanced: What mechanistic insights explain the regioselective alkylation at the imidazo-pyrimidine nitrogen?

Methodological Answer:
The quaternization occurs at the more nucleophilic N-2 position due to:

  • Electronic effects : The adjacent carbonyl group (5-oxo) deactivates N-1 via electron withdrawal.
  • Steric factors : Methyl iodide preferentially attacks the less hindered N-2.
    Mechanistic validation involves DFT calculations to map electron density distribution and intermediate trapping experiments (e.g., using TEMPO to detect radical pathways) .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.
  • Analytical monitoring : Use HPLC to quantify degradation products and LC-MS to identify structural changes (e.g., hydrolysis of the methoxycarbonyl group).
  • Kinetic modeling : Determine degradation rate constants (k) and shelf-life using Arrhenius plots for thermal stability .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in acetonitrile or DMSO to model reaction pathways.
  • Docking studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Advanced: How should researchers address contradictions in reported spectral data or synthetic yields?

Methodological Answer:

  • Reproducibility checks : Repeat synthesis under strict anhydrous conditions and characterize intermediates (e.g., precursor purity).
  • Cross-validation : Compare NMR data with analogous compounds (e.g., ’s imidazo-pyrimidine derivatives).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation or oxidation) that may affect yield .

Advanced: What in vitro assays are suitable for screening the compound’s bioactivity, and how are false positives mitigated?

Methodological Answer:

  • Antimicrobial assays : Use microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with resazurin as a viability indicator.
  • Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity.
  • False-positive controls : Include counter-screens (e.g., luciferase inhibition assays) to rule out nonspecific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.